molecular formula C20H24N2O4 B2758334 4,4'-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol CAS No. 325474-81-5

4,4'-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol

Cat. No. B2758334
CAS RN: 325474-81-5
M. Wt: 356.422
InChI Key: SUCZNLSDAFHCOI-BMJUYKDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4,4’-((1Z,11Z)-2,5,8,11-tetraazadodeca-1,8-diene-1,11-diyl)diphenol” (TRA) was used in a study aimed at synthesizing a new resin through immobilization of TRA onto silica gel modified with 3-chloropropyltrimethoxy silane (CPTS) .


Synthesis Analysis

The study synthesized a new resin through immobilization of TRA onto silica gel modified with CPTS . The newly synthesized Si-TRA was characterized with a scanning electron microscope and elemental analysis .


Chemical Reactions Analysis

The study used the synthesized Si-TRA for the removal of chromium (VI) ions from aqueous solution as well as from industrial wastewater . The sorption of Cr (VI) ion was evaluated using batch methods .


Physical And Chemical Properties Analysis

The maximum adsorption capacities and isotherm parameters were calculated from the Langmuir, Freundlich, and Dubinin–Radushkevich isotherm equations . Thermodynamic parameters such as free energy (ΔG°), entropy (ΔS°), and enthalpy (ΔH°) were also calculated from the sorption results .

Scientific Research Applications

Chromium(VI) Removal

The compound has been investigated for its ability to remove hexavalent chromium (Cr(VI)) ions from aqueous solutions and industrial wastewater. Researchers synthesized a new resin by immobilizing the compound onto silica gel modified with 3-chloropropyltrimethoxy silane. This modified structure, referred to as Si-TRA, demonstrated effective sorption of Cr(VI) ions. The study explored factors such as concentration, temperature, metal ion amount, contact time, and pH, and calculated adsorption capacities using Langmuir, Freundlich, and Dubinin–Radushkevich isotherm equations. Si-TRA proved successful in removing Cr(VI) ions from industrial wastewater samples .

Phthalocyanine Derivatives

While not directly related to the compound, phthalocyanines (PCs) are a class of molecules with diverse applications. They are used in semiconductors, electrochromic displays, chemical sensors, and catalysts. Although the compound is not a PC, exploring its potential in similar applications could be interesting .

Mechanism of Action

Target of Action

The primary target of the compound, also known as 4-[(1Z,11Z)-12-(4-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL, is hexavalent chromium (Cr (VI)) ions . These ions are a serious environmental pollutant and pose various health problems, including liver damage, pulmonary congestion, and carcinogenic effects .

Mode of Action

The compound interacts with its target through a process of adsorption . It is synthesized into a new resin and immobilized onto silica gel modified with 3-chloropropyltrimethoxy silane (CPTS). This modified structure, referred to as Si-TRA, is then used to adsorb Cr (VI) ions from aqueous solutions and industrial wastewater .

Biochemical Pathways

The compound affects the biochemical pathway of chromium bioaccumulation . By adsorbing Cr (VI) ions, it prevents these heavy metals from entering the water supply and accumulating in the bodies of humans and animals .

Pharmacokinetics

The study indicates that the compound’s effectiveness in adsorbing cr (vi) ions is influenced by factors such as concentration, temperature, amount of metal ions, contact time, and ph .

Result of Action

The result of the compound’s action is the successful removal of Cr (VI) ions from the samples of industrial wastewater . This reduces the level of chromium contamination in the water supply, thereby mitigating the associated health risks .

Action Environment

The compound’s action, efficacy, and stability are influenced by various environmental factors. These include the concentration of Cr (VI) ions , the temperature of the environment, the pH of the solution, and the contact time between the compound and the ions . The compound has been shown to be effective in both aqueous solutions and industrial wastewater vapor .

Future Directions

The study concluded that the modified structure used as an adsorbent was successfully employed in the removal of Cr (VI) ions from the samples of industrial wastewater . This suggests potential future directions in the application of similar compounds for the treatment of industrial wastewater.

properties

IUPAC Name

4-[2-[2-[2-[(4-hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c23-19-5-1-17(2-6-19)15-21-9-11-25-13-14-26-12-10-22-16-18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCZNLSDAFHCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NCCOCCOCCN=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.